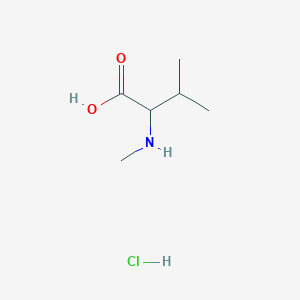

N-Methyl-DL-Valinhydrochlorid

Übersicht

Beschreibung

N-Methyl-DL-valine hydrochloride: is a derivative of valine, an essential amino acid. This compound is known for its role in various biochemical processes and its application in scientific research. It is metabolized into several other amino acids and acids, including cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid .

Wissenschaftliche Forschungsanwendungen

N-Methyl-DL-valine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in amino acid metabolism and protein synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methyl-DL-valine hydrochloride can be synthesized through the methylation of DL-valine. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group .

Industrial Production Methods: In industrial settings, the production of N-Methyl-DL-valine hydrochloride involves large-scale methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-DL-valine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding oxo derivative.

Reduction: The compound can be reduced to form N-methyl-DL-valinol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products:

Oxidation: N-Methyl-DL-valine oxo derivative.

Reduction: N-Methyl-DL-valinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

N-Methyl-DL-valine hydrochloride exerts its effects through several biochemical pathways:

Vergleich Mit ähnlichen Verbindungen

- N-Methyl-L-valine hydrochloride

- DL-Valine

- L-Valine

Comparison:

- N-Methyl-DL-valine hydrochloride vs. N-Methyl-L-valine hydrochloride: Both compounds are methylated derivatives of valine, but they differ in their stereochemistry. N-Methyl-DL-valine hydrochloride contains both D- and L-forms, while N-Methyl-L-valine hydrochloride contains only the L-form.

- N-Methyl-DL-valine hydrochloride vs. DL-Valine: DL-Valine is the non-methylated form of the compound. The methylation in N-Methyl-DL-valine hydrochloride enhances its hydrophobicity and cell permeability.

- N-Methyl-DL-valine hydrochloride vs. L-Valine: L-Valine is the naturally occurring form of valine. The addition of a methyl group in N-Methyl-DL-valine hydrochloride alters its biochemical properties and applications .

Biologische Aktivität

N-Methyl-DL-valine hydrochloride, a derivative of the amino acid valine, has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including medicinal chemistry and metabolic studies. This article provides an in-depth exploration of the biological activity associated with N-Methyl-DL-valine hydrochloride, supported by data tables, case studies, and research findings.

N-Methyl-DL-valine hydrochloride has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.634 g/mol |

| Density | 0.995 g/cm³ |

| Melting Point | 82-84 °C |

| CAS Number | 2566-32-7 |

This compound is notable for its role in metabolic pathways and its modification of other compounds, enhancing their biological activity.

Metabolic Pathways

N-Methyl-DL-valine is metabolized into several important metabolites, including cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid. These metabolites are crucial for various physiological functions and can influence metabolic health . The compound's involvement in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent, highlights its significance in enhancing drug permeability and efficacy through hydrophobic functionalization .

Enzymatic Interactions

N-Methyl-DL-valine has been studied for its effect on glycine N-methyltransferase (GNMT), an enzyme that plays a key role in methyl group metabolism. Research indicates that the N-terminal acetylation of valine can significantly affect the kinetic parameters of GNMT, altering its inhibition by folate and impacting overall enzyme activity . This suggests that N-Methyl-DL-valine may influence methylation processes within cells.

PPARγ Agonistic Activity

Recent studies have identified N-substituted valine derivatives as having unique binding properties to peroxisome proliferator-activated receptor gamma (PPARγ). For instance, a related compound demonstrated dual PPARγ/PPARα agonistic activity and was effective in preventing lipid accumulation in hepatoma cells . This indicates potential applications for N-Methyl-DL-valine derivatives in managing metabolic disorders such as obesity and diabetes.

Case Studies and Research Findings

- Mitochondrial Function : In a study analyzing mitochondrial propionyl-CoA carboxylase activity, it was found that derivatives of valine could modulate metabolic pathways critical for energy production from amino acids . This underscores the potential role of N-Methyl-DL-valine in mitochondrial health.

- Adipocyte Differentiation : A novel derivative of valine exhibited significant effects on adipocyte differentiation and insulin sensitivity. This research suggests that modifications to the valine structure can lead to enhanced biological activities relevant to obesity treatment .

- Inhibition Studies : The inhibitory effects of N-Methyl-DL-valine on specific enzymatic pathways have been documented, showcasing its potential as a biochemical tool for manipulating metabolic processes .

Eigenschaften

IUPAC Name |

3-methyl-2-(methylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAKGSVMNLYWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.